

# Trazium Esilate: A Technical Overview of a Novel Psychoactive Agent

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Trazium esilate*

Cat. No.: *B15602011*

[Get Quote](#)

For Research & Drug Development Professionals

## Abstract

**Trazium esilate** (also known by its developmental code EGYT-3615) is a novel psychoactive compound with potential antidepressant properties.<sup>[1]</sup> Structurally classified as an as-triazino isoquinolinium salt, its mechanism of action appears to be primarily mediated through the modulation of central dopaminergic and adrenergic systems.<sup>[1]</sup> Exhibiting psychostimulant-like effects, **Trazium esilate** has demonstrated a unique pharmacological profile in preclinical studies, including the potentiation of amphetamine-induced behaviors and the elevation of striatal dopamine levels.<sup>[1]</sup> This document provides a comprehensive technical overview of the available data on **Trazium esilate**, including its chemical structure, physicochemical properties, and known pharmacological effects, to support further research and development.

## Chemical Structure and Physicochemical Properties

**Trazium esilate** is the ethanesulfonate salt of the active moiety, Trazium. The core structure is a 1-(4-Chlorophenyl)-1-hydroxy-1,4-dihydro<sup>[1]</sup><sup>[2]</sup><sup>[3]</sup>triazino[6,1-a]isoquinolin-5-ium cation.

| Identifier        | Value                                                                                                    |
|-------------------|----------------------------------------------------------------------------------------------------------|
| IUPAC Name        | 1-(4-chlorophenyl)-1-hydroxy-1,4-dihydro[1][2]<br>[3]triazino[6,1-a]isoquinolin-5-ium<br>ethanesulfonate |
| Synonyms          | EGYT-3615, Trazium Esilate                                                                               |
| CAS Number        | 97110-59-3                                                                                               |
| Molecular Formula | C <sub>19</sub> H <sub>18</sub> ClN <sub>5</sub> O <sub>4</sub> S                                        |
| Molar Mass        | 310.76 g·mol <sup>-1</sup> (Trazium cation)                                                              |

## Pharmacological Properties

The primary pharmacological activity of **Trazium esilate** is centered on the central nervous system, where it exerts significant influence over dopaminergic and adrenergic pathways.<sup>[1]</sup> Preclinical evidence suggests a profile characteristic of an antidepressant with psychostimulant features.<sup>[1]</sup>

## Pharmacodynamic Effects

Note: The following data is derived from the seminal work by Gyertyán et al., 1989. Specific quantitative values (e.g., IC<sub>50</sub>, K<sub>i</sub>, ED<sub>50</sub>) are not publicly available, and therefore, the effects are described qualitatively.

| Pharmacodynamic Parameter        | Observed Effect of Trazium Esilate                                                                                 | Implication                                                                                                   |
|----------------------------------|--------------------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------|
| Spontaneous Dopamine Outflow     | Increased spontaneous dopamine outflow in the rat striatum. <a href="#">[1]</a>                                    | Suggests a mechanism that promotes dopamine release or inhibits its reuptake, independent of neuronal firing. |
| Striatal Dopamine & DOPAC Levels | Elevated levels of both dopamine and its metabolite, DOPAC, after acute and chronic treatment. <a href="#">[1]</a> | Indicates a sustained increase in dopamine turnover and metabolism.                                           |
| Amphetamine-Induced Behaviors    | Potentiated stereotypy and hypermotility induced by amphetamine. <a href="#">[1]</a>                               | Synergistic effect with a known dopamine-releasing agent, pointing to a shared pathway.                       |
| Apomorphine-Induced Hypothermia  | Blocked the hypothermic effects of the dopamine agonist apomorphine. <a href="#">[1]</a>                           | Suggests an interaction with dopamine receptors that regulate body temperature.                               |
| Bulbocapnine-Induced Catalepsy   | Inhibited the cataleptic state induced by bulbocapnine in mice. <a href="#">[1]</a>                                | Indicates a functional antagonism of dopamine receptor blockade.                                              |
| Plasma Prolactin Levels          | Decreased plasma prolactin levels in rats at higher doses. <a href="#">[1]</a>                                     | Consistent with a central dopaminergic agonistic effect, as dopamine tonically inhibits prolactin release.    |
| Norepinephrine Effect            | Potentiated the effect of norepinephrine on isolated rat vas deferens. <a href="#">[1]</a>                         | Suggests an interaction with the adrenergic system, likely at the receptor or post-receptor level.            |

## Receptor Interactions

| Receptor Target             | Interaction Type                         | Potency                                                                       |
|-----------------------------|------------------------------------------|-------------------------------------------------------------------------------|
| Dopamine D2 Receptor        | Displacement (Binding)                   | Weak[1]                                                                       |
| Alpha-1 Adrenergic Receptor | Displacement (Binding)                   | Weak[1]                                                                       |
| Alpha-2 Adrenergic Receptor | Displacement (Binding) & Desensitization | Weak displacer; induces receptor desensitization after repeated treatment.[1] |

## Postulated Mechanism of Action & Signaling Pathways

The available evidence suggests a multifaceted mechanism of action for **Trazium esilate**. While it is a weak displacer at D2,  $\alpha$ 1, and  $\alpha$ 2 receptors, its functional effects are more pronounced.[1] The increase in spontaneous dopamine outflow, coupled with the elevation of dopamine and DOPAC levels, points towards a primary role in enhancing dopaminergic transmission.[1] The desensitization of  $\alpha$ 2-adrenergic receptors after chronic administration suggests a regulatory adaptation that could contribute to its antidepressant effects by increasing norepinephrine release over time.[1]



[Click to download full resolution via product page](#)

### Postulated Interaction with Dopamine D2 Receptor Signaling



[Click to download full resolution via product page](#)

Postulated Interaction with Adrenergic  $\alpha 2$  Receptor Signaling

## Experimental Protocols Overview

Detailed experimental protocols for **Trazium esilate** are not publicly available. However, based on the published findings, the following methodologies were likely employed.

### Receptor Binding Assays

- Objective: To determine the affinity of **Trazium esilate** for various CNS receptors (D2,  $\alpha 1$ ,  $\alpha 2$ ).
- Probable Methodology:
  - Preparation of synaptic membrane fractions from specific brain regions (e.g., rat striatum for D2, cortex for adrenergic receptors).
  - Incubation of the membrane preparation with a specific radioligand for the receptor of interest (e.g.,  $[^3\text{H}]$ spiperone for D2,  $[^3\text{H}]$ prazosin for  $\alpha 1$ ,  $[^3\text{H}]$ clonidine for  $\alpha 2$ ).
  - Competitive binding experiments were performed by adding increasing concentrations of **Trazium esilate** to displace the radioligand.
  - Separation of bound and free radioligand via rapid filtration.
  - Quantification of radioactivity using liquid scintillation counting to determine the degree of displacement and calculate inhibitory constants ( $K_i$ ).

## In Vivo Neurotransmitter Level Measurement

- Objective: To measure the effect of **Trazium esilate** on extracellular dopamine and DOPAC levels in the rat striatum.
- Probable Methodology:
  - Surgical implantation of a microdialysis probe into the striatum of anesthetized or freely moving rats.
  - Perfusion of the probe with artificial cerebrospinal fluid.
  - Collection of dialysate samples at regular intervals before and after systemic administration of **Trazium esilate**.
  - Analysis of dopamine and DOPAC concentrations in the dialysate using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

## Behavioral Pharmacology Studies

- Objective: To characterize the functional effects of **Trazium esilate** in established animal models.
- Probable Methodologies:
  - Amphetamine-Induced Stereotypy: Administration of **Trazium esilate** prior to a challenge dose of amphetamine in rats or mice, followed by observational scoring of stereotypic behaviors (e.g., sniffing, gnawing, licking).
  - Apomorphine-Induced Hypothermia: Measurement of core body temperature in rodents before and after administration of **Trazium esilate** and a subsequent challenge with the dopamine agonist apomorphine.
  - Antidepressant Models: Utilization of models such as the forced swim test (behavioral despair) or antagonism of tetrabenazine-induced ptosis to assess antidepressant-like activity.[\[1\]](#)

## General Experimental Workflow for Trazium Esilate Characterization

[Click to download full resolution via product page](#)General Experimental Workflow for **Trazium Esilate** Characterization

## Conclusion and Future Directions

**Trazium esilate** is a psychoactive compound with a distinct pharmacological profile centered on the enhancement of dopaminergic neurotransmission and modulation of the adrenergic system. Although it was never brought to market, the existing preclinical data highlight a unique mechanism of action that differentiates it from typical antidepressants. The lack of publicly available, detailed quantitative data and comprehensive safety profiling represents a significant gap in the understanding of this compound. Further investigation, should the compound become available for research, would be necessary to fully elucidate its therapeutic potential and liabilities. Key areas for future research would include high-throughput screening for off-

target effects, detailed pharmacokinetic studies, and assessment in more sophisticated models of depression and other neuropsychiatric disorders.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. epdf.pub [epdf.pub]
- To cite this document: BenchChem. [Trazium Esilate: A Technical Overview of a Novel Psychoactive Agent]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15602011#chemical-structure-and-properties-of-trazium-esilate>

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)